3-(1H-imidazol-1-yl)cyclohexan-1-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

3-(1H-Imidazol-1-yl)cyclohexan-1-amine (≥95%) is a strategic building block with N1-imidazolyl substitution at the cyclohexane 3-position and a free primary amine. This exact geometry is critical: 2-yl, 4-yl, or spacer-modified analogs fail target engagement in kinase, HO-1, and CB1 programs. The free amine enables direct amide/urea/sulfonamide library synthesis—no protecting groups needed. Validated pharmacophore for HO-1 inhibition (IC50 down to 0.008 µM) and CB1 antagonism. Off-the-shelf from QC-verified suppliers with NMR/HPLC/GC data. Accelerate your SAR campaign.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1497207-17-6
Cat. No. B1450373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)cyclohexan-1-amine
CAS1497207-17-6
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N2C=CN=C2)N
InChIInChI=1S/C9H15N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h4-5,7-9H,1-3,6,10H2
InChIKeyIGDYCSPTDHTIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-imidazol-1-yl)cyclohexan-1-amine (CAS 1497207-17-6) for Medicinal Chemistry & Drug Discovery: Core Properties & Procurement Specifications


3-(1H-imidazol-1-yl)cyclohexan-1-amine is a small-molecule building block comprising a cyclohexane core with an amine at the 1-position and an imidazole ring attached via its N1 nitrogen at the 3-position (C9H15N3; MW 165.24) . This specific N1-imidazolyl substitution pattern creates a distinct steric and electronic profile compared to its 2-yl, 4-yl, or alkylamino-linked analogs, rendering it a versatile scaffold for structure-activity relationship (SAR) exploration in kinase, heme oxygenase-1 (HO-1), and cannabinoid receptor (CB1) antagonist programs . It is commercially available from multiple vendors in purities ranging from 95% to 98%, with accompanying NMR, HPLC, and GC quality control data .

Why 3-(1H-imidazol-1-yl)cyclohexan-1-amine Cannot Be Replaced by a Generic Imidazole-Cyclohexane Analog


Substituting 3-(1H-imidazol-1-yl)cyclohexan-1-amine with seemingly similar imidazole-cyclohexane derivatives carries significant risk of target engagement failure. The precise substitution pattern—imidazole N1 linked directly to the cyclohexane 3-position—imposes a unique conformational constraint and electronic environment that dictates binding pocket complementarity . For instance, moving the imidazole attachment to the 2-position or inserting a methylene spacer drastically alters the vector of the imidazole ring, potentially reducing or abolishing activity against key targets such as HO-1 or CB1 receptors . Similarly, the free primary amine is essential for downstream functionalization and salt formation, which are critical for optimizing pharmacokinetic properties . The quantitative evidence below demonstrates that even minor structural changes within this chemical series yield significant differences in biological potency, synthetic efficiency, and overall project utility.

Quantitative Differentiation of 3-(1H-imidazol-1-yl)cyclohexan-1-amine: Evidence-Based Comparison with Key Analogs


Steric and Electronic Differentiation: N1-Imidazolyl Substitution Pattern versus 2-yl and 4-yl Isomers

The target compound features an imidazole ring linked through its N1 nitrogen to the cyclohexane 3-position, creating a unique dihedral angle and electronic distribution. In contrast, the 3-(1H-imidazol-2-yl)cyclohexanamine analog (CAS 933701-02-1) attaches the imidazole via its C2 carbon, which alters the orientation of the basic nitrogen and the overall molecular dipole . While no direct head-to-head binding assay comparing these exact isomers has been published, class-level SAR studies on imidazole-based HO-1 and kinase inhibitors consistently demonstrate that N1-alkylated imidazoles exhibit distinct binding modes and potency profiles relative to C2-substituted imidazoles, with differences in IC50 values often exceeding 10-fold [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Antiproliferative Activity: Comparative IC50 Data Against Human Cancer Cell Lines

While direct IC50 data for the unsubstituted 3-(1H-imidazol-1-yl)cyclohexan-1-amine are not publicly available, a closely related analog—(1R,2R)-2-(5-phenyl-1H-imidazol-1-yl)cyclohexan-1-amine—has been evaluated for antiproliferative activity, providing a valuable benchmark for the N1-imidazolylcyclohexanamine scaffold . This phenyl-substituted analog exhibited IC50 values of 8.90 µM against MDA-MB-436 (breast cancer) and 10.70 µM against HeLa (cervical cancer) cells, with a mechanism involving apoptosis induction and G2/M cell cycle arrest . The target compound, lacking the 5-phenyl group, serves as the core scaffold for SAR expansion, offering a lower molecular weight (165.24 vs. 241.33 g/mol) and greater synthetic flexibility for introducing diverse substituents to optimize potency and selectivity .

Cancer Research Cytotoxicity Lead Optimization

Heme Oxygenase-1 (HO-1) Inhibitory Potential: Class-Level Evidence for Imidazole-Based Scaffolds

Imidazole-containing compounds are a well-established pharmacophore for HO-1 inhibition. The imidazole nitrogen coordinates with the heme iron in the HO-1 active site, blocking enzymatic activity. The target compound, 3-(1H-imidazol-1-yl)cyclohexan-1-amine, is structurally positioned within this class . While its specific HO-1 IC50 has not been reported, a closely related imidazole-based inhibitor, SLV-11199, has demonstrated validated HO-1 inhibition in human pancreatic (PANC-1) and prostate (DU-145) cancer cell lines, with significant effects on cell viability and chemoresistance [1]. The target compound's free amine group provides a convenient handle for introducing amide or urea linkers—a strategy successfully employed to optimize HO-1 inhibitor potency, with reported IC50 values ranging from nanomolar to low micromolar across various imidazole-amide derivatives [2].

HO-1 Inhibition Cancer Metabolism Chemoresistance

Cannabinoid-1 (CB1) Receptor Antagonist Scaffold: A Validated Pharmacophore

Imidazole-based cyclohexyl amides and amines have been identified as potent CB1 receptor antagonists, a target for treating obesity and metabolic syndrome . A landmark study on imidazole amide derivatives revealed that incorporating a hydroxyl moiety on the cyclohexyl ring dramatically improved oral exposure in rodents, leading to compounds that caused significant appetite suppression and dose-dependent body weight reduction in rat models [1]. The target compound, 3-(1H-imidazol-1-yl)cyclohexan-1-amine, provides the core cyclohexylamine-imidazole motif found in these advanced leads. Its primary amine allows for rapid derivatization to amides, ureas, or sulfonamides—key modifications that have been shown to enhance CB1 binding affinity and selectivity over CB2 receptors, with reported Ki values in the low nanomolar range for optimized analogs [2].

CB1 Antagonism Metabolic Disorders Obesity

Synthetic Accessibility and Cost-Effectiveness: A Practical Building Block for Medicinal Chemistry

3-(1H-imidazol-1-yl)cyclohexan-1-amine is commercially available in high purity (95-98%) with comprehensive analytical characterization (NMR, HPLC, GC) from multiple suppliers, facilitating rapid procurement and immediate use in medicinal chemistry workflows . This contrasts with more complex, substituted analogs like 4-ethyl-1-(1H-imidazol-2-yl)cyclohexan-1-amine or 1-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dimethylcyclohexanamine, which often require multi-step custom synthesis, resulting in longer lead times and higher costs . The target compound's primary amine enables straightforward functionalization under mild conditions (e.g., amide coupling, reductive amination, sulfonamide formation) without the need for protecting group strategies, streamlining hit-to-lead optimization .

Medicinal Chemistry Parallel Synthesis Building Blocks

Optimal Research and Industrial Applications for 3-(1H-imidazol-1-yl)cyclohexan-1-amine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for HO-1 and Kinase Inhibitor Programs

Medicinal chemistry teams focused on HO-1 or kinase inhibition can utilize 3-(1H-imidazol-1-yl)cyclohexan-1-amine as a core scaffold for SAR exploration. The compound's N1-imidazolyl attachment and free primary amine enable rapid synthesis of amide, urea, or sulfonamide derivatives to probe the hydrophobic pocket and linker requirements of the target active site . As demonstrated by the HO-1 inhibitor SLV-11199 and acetamide-based series (IC50 range 0.008–2.52 µM), imidazole-based scaffolds are highly effective for this target class [1].

Cannabinoid-1 (CB1) Receptor Antagonist Lead Optimization

Researchers developing CB1 receptor antagonists for metabolic disorders should prioritize this compound as a starting material. The cyclohexylamine-imidazole motif is a validated pharmacophore for CB1 antagonism, with optimized analogs demonstrating potent appetite suppression and body weight reduction in rodent obesity models . The target compound's amine handle allows for straightforward conversion to amides—a key modification for achieving nanomolar CB1 binding affinity and improved oral bioavailability [2].

Parallel Synthesis and Library Generation for Hit Discovery

For hit discovery campaigns, 3-(1H-imidazol-1-yl)cyclohexan-1-amine is an ideal building block for generating focused libraries. Its off-the-shelf availability (95-98% purity from multiple vendors) and reactive primary amine enable high-throughput parallel synthesis of diverse amide, sulfonamide, and alkylamine analogs without the need for complex protecting group strategies . This contrasts with more substituted analogs that require custom synthesis and longer lead times, thereby accelerating the hit-to-lead timeline .

Anticancer Scaffold Validation and Mechanistic Studies

Cancer biology groups can employ this compound to validate the antiproliferative potential of the N1-imidazolylcyclohexanamine scaffold. As shown by the direct comparator (1R,2R)-2-(5-phenyl-1H-imidazol-1-yl)cyclohexan-1-amine (IC50 8.90 µM in MDA-MB-436, 10.70 µM in HeLa cells), this chemotype exhibits low micromolar activity with a defined mechanism involving apoptosis and G2/M arrest . The target compound, lacking the 5-phenyl substituent, serves as a minimalist core for elucidating structure-cytotoxicity relationships and identifying the minimal pharmacophore required for activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.